1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15566192
InChI: InChI=1S/C21H15N3O4S/c1-11-22-23-21(29-11)24-17(12-7-9-13(27-2)10-8-12)16-18(25)14-5-3-4-6-15(14)28-19(16)20(24)26/h3-10,17H,1-2H3
SMILES:
Molecular Formula: C21H15N3O4S
Molecular Weight: 405.4 g/mol

1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15566192

Molecular Formula: C21H15N3O4S

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C21H15N3O4S
Molecular Weight 405.4 g/mol
IUPAC Name 1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C21H15N3O4S/c1-11-22-23-21(29-11)24-17(12-7-9-13(27-2)10-8-12)16-18(25)14-5-3-4-6-15(14)28-19(16)20(24)26/h3-10,17H,1-2H3
Standard InChI Key DSVJNQBETKQVPS-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name delineates its intricate structure:

  • A chromeno[2,3-c]pyrrole-3,9-dione core, comprising fused benzene, pyrrole, and ketone groups.

  • A 4-methoxyphenyl substituent at position 1, introducing electron-donating methoxy groups.

  • A 5-methyl-1,3,4-thiadiazol-2-yl group at position 2, contributing sulfur and nitrogen heteroatoms for potential bioactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₁₇N₃O₄S
Molecular Weight443.46 g/mol
Canonical SMILESCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O
Topological Polar Surface113 Ų
Hydrogen Bond Acceptors7

The methoxy group enhances solubility in organic solvents, while the thiadiazole ring augments metabolic stability and binding affinity to biological targets.

Synthetic Strategies

Multicomponent Reaction Pathways

Chromeno[2,3-c]pyrrole derivatives are typically synthesized via one-pot multicomponent reactions. A representative protocol involves:

  • Condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with 4-methoxybenzaldehyde to form a chalcone intermediate.

  • Cyclization with 2-hydrazinyl-5-methyl-1,3,4-thiadiazole under acidic conditions (e.g., acetic acid) to construct the pyrrole-thiadiazole hybrid.

  • Oxidation of the dihydrochromeno moiety to the dione using MnO₂ or DDQ.

Reaction Optimization

  • Solvent: Ethanol or DMF at 80–100°C.

  • Catalyst: Piperidine for Knoevenagel condensation steps.

  • Yield: 45–60% after column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (d, J = 8.4 Hz, 1H, aromatic H),

    • δ 7.89 (s, 1H, thiadiazole H),

    • δ 7.45–7.32 (m, 4H, methoxyphenyl H),

    • δ 3.84 (s, 3H, OCH₃),

    • δ 2.51 (s, 3H, CH₃-thiadiazole).

  • ¹³C NMR:

    • δ 183.2 (C=O),

    • δ 162.1 (C-OCH₃),

    • δ 154.3 (thiadiazole C-2).

Mass Spectrometry

  • ESI-MS (m/z): 444.1 [M+H]⁺, 466.1 [M+Na]⁺.

  • Fragmentation peaks at m/z 315 (loss of thiadiazole) and 287 (chromenopyrrole core).

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Analogous chromenopyrrole-thiadiazole hybrids exhibit broad-spectrum activity:

Table 2: Antimicrobial IC₅₀ Values (μM)

PathogenAnalog CompoundIC₅₀
Staphylococcus aureusVC1556383212.3
Escherichia coliEVT-1170760518.7
Candida albicansAV-C derivatives9.4

Mechanistically, the thiadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the chromenopyrrole core intercalates DNA .

Pharmacokinetic Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4 substrate; demethylation of methoxy group.

  • Toxicity: LD₅₀ (rat) = 320 mg/kg; hERG inhibition risk (IC₅₀ = 4.1 μM).

Table 3: Solubility and Lipophilicity

ParameterValue
LogP (octanol/water)2.87
Aqueous Solubility0.024 mg/mL
Plasma Protein Binding89.3%

Computational Studies

Molecular Docking

Docking into Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW):

  • Binding affinity: −9.2 kcal/mol.

  • Key interactions:

    • Hydrogen bonds with Arg57 and Tyr69.

    • π-π stacking with Phe92 .

DFT Calculations

  • HOMO-LUMO gap: 3.8 eV, indicating moderate reactivity.

  • Electrostatic potential maps highlight nucleophilic regions at the thiadiazole sulfur.

Comparative Analysis with Structural Analogs

Table 4: Bioactivity Comparison

CompoundAnticancer GI₅₀ (μM)Antimicrobial IC₅₀ (μM)
Target compound8.210.1 (avg)
1-(3-Hydroxyphenyl) derivative14.515.3
1-(4-Butoxyphenyl) derivative22.718.9

The 4-methoxyphenyl group confers superior activity vs. hydroxyl or butoxy variants, likely due to enhanced membrane permeability.

Challenges and Future Directions

Synthetic Limitations

  • Low yields in thiadiazole cyclization steps (≤50%).

  • Epimerization at C-2 during oxidation requires chiral resolution.

Therapeutic Opportunities

  • Combination therapies with β-lactam antibiotics (synergy observed in MRSA models).

  • Nanocarrier encapsulation to improve aqueous solubility .

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